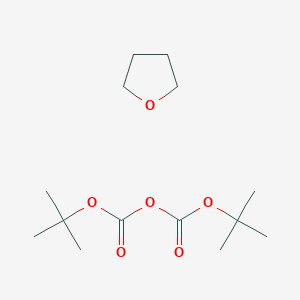
Nickel(II)trifluoroacetate tetrahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickel(II)trifluoroacetate tetrahydrate is a coordination compound with the chemical formula C4H8F6NiO8. It is a nickel salt of trifluoroacetic acid and is commonly used in various scientific research applications due to its unique chemical properties. The compound is characterized by its emerald green color and is often used in the synthesis of other nickel-based compounds .
Méthodes De Préparation
Nickel(II)trifluoroacetate tetrahydrate can be synthesized through several methods. One common synthetic route involves the reaction of nickel carbonate or nickel hydroxide with trifluoroacetic acid in an aqueous solution. The reaction is typically carried out at room temperature, and the resulting solution is then evaporated to yield the tetrahydrate form of the compound .
Industrial production methods often involve the use of nickel metal or nickel oxide as starting materials. These are reacted with trifluoroacetic acid under controlled conditions to produce the desired compound. The reaction conditions, such as temperature and concentration of reactants, are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Nickel(II)trifluoroacetate tetrahydrate undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where it can either gain or lose electrons. For example, it can be reduced to nickel metal or oxidized to higher oxidation states of nickel.
Substitution Reactions: this compound can undergo substitution reactions where the trifluoroacetate ligands are replaced by other ligands.
Coordination Reactions: The compound can form coordination complexes with various ligands, such as water, ammonia, and other organic molecules.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting the compound with acetic acid can yield nickel acetate, while reaction with ammonia can produce nickel ammine complexes .
Applications De Recherche Scientifique
Nickel(II)trifluoroacetate tetrahydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other nickel-based compounds and coordination complexes.
Biology: The compound is used in biochemical research, particularly in studies involving nickel-dependent enzymes and proteins.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in cancer treatment.
Industry: The compound is used in the production of nickel coatings and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of nickel(II)trifluoroacetate tetrahydrate involves its ability to coordinate with various ligands and participate in redox reactions. The compound can interact with biological molecules, such as proteins and enzymes, by binding to their active sites and altering their function. This interaction can lead to changes in cellular processes, such as apoptosis and cell cycle regulation .
In catalytic applications, the compound acts as a source of nickel ions, which can facilitate various chemical reactions. The nickel ions can activate substrates and promote the formation of reaction intermediates, leading to the desired products .
Comparaison Avec Des Composés Similaires
Nickel(II)trifluoroacetate tetrahydrate can be compared with other nickel-based compounds, such as:
Nickel(II)acetate tetrahydrate: Similar to this compound, this compound is used in the synthesis of nickel complexes and as a catalyst.
Nickel(II)chloride hexahydrate: This compound is commonly used in electroplating and as a precursor for other nickel compounds.
Nickel(II)sulfate hexahydrate: Used in the production of nickel-based batteries and electroplating, this compound has different chemical properties and applications compared to this compound.
This compound is unique due to its trifluoroacetate ligands, which impart distinct chemical properties, such as higher stability and reactivity in certain reactions .
Propriétés
IUPAC Name |
nickel(2+);2,2,2-trifluoroacetate;tetrahydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2HF3O2.Ni.4H2O/c2*3-2(4,5)1(6)7;;;;;/h2*(H,6,7);;4*1H2/q;;+2;;;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQGMBUOXDWHIJ-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].O.O.O.O.[Ni+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8F6NiO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151013-23-9 |
Source


|
| Record name | 151013-23-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8021015.png)
![6-Phenylspiro[3.3]heptane-2-carboxylic acid](/img/structure/B8021036.png)
![1',3'-Dihydrospiro[azetidine-3,2'-indene]](/img/structure/B8021039.png)









